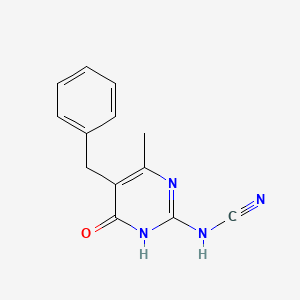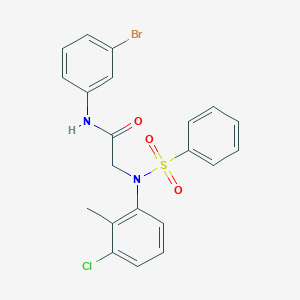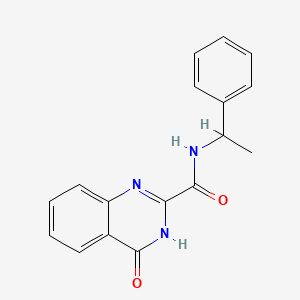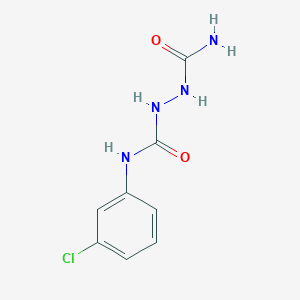
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide, also known as BMPC, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields. BMPC is a promising compound due to its unique chemical structure and potential biological activities. In
科学的研究の応用
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has shown promising results in various scientific research applications. It has been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has also been studied for its anti-inflammatory activity, as it has been found to reduce inflammation in animal models. Additionally, (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been found to bind to amyloid-beta plaques in the brain.
作用機序
The mechanism of action of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide is not fully understood. However, it is believed that (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide exerts its biological activity through the inhibition of specific enzymes and proteins. For example, (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-inflammatory activity of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide.
Biochemical and Physiological Effects:
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has been found to bind to amyloid-beta plaques in the brain, which may have implications for the diagnosis and treatment of Alzheimer's disease.
実験室実験の利点と制限
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and has a high purity. Additionally, (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has shown promising results in various scientific research applications, making it an attractive compound for further study. However, there are also limitations to using (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide in lab experiments. For example, the mechanism of action of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide is not fully understood, which may make it difficult to interpret experimental results. Additionally, more research is needed to determine the safety and toxicity of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide.
将来の方向性
There are several future directions for research on (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide. One area of interest is the development of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide in animal models and human clinical trials. Additionally, more research is needed to understand the mechanism of action of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide, which may provide insights into its potential applications in various fields. Finally, the development of new synthetic methods for (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide may improve its availability and make it more accessible for research purposes.
Conclusion:
In conclusion, (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide is a promising compound with potential applications in various fields. The synthesis of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide is simple and efficient, making it an attractive compound for research purposes. (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has shown promising results in various scientific research applications, including as a potential anticancer agent, anti-inflammatory agent, and diagnostic tool for Alzheimer's disease. However, more research is needed to fully understand the mechanism of action of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide and to determine its safety and toxicity. Future research on (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide may lead to the development of new treatments and diagnostic tools for various diseases.
合成法
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide can be synthesized through a multi-step process involving the reaction of benzylamine, methyl acetoacetate, and urea. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide is simple and efficient, making it an attractive compound for research purposes.
特性
IUPAC Name |
(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-11(7-10-5-3-2-4-6-10)12(18)17-13(16-9)15-8-14/h2-6H,7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHPCVDDKZZLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B6052662.png)
![N-{1-[4-allyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6052669.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)

![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6052693.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)

![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)

![(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6052748.png)